molecular formula C27H28N2O6 B12143890 4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12143890
M. Wt: 476.5 g/mol
InChI Key: CXDMQKMPEZVGJO-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactionsThe morpholine ring is then incorporated via nucleophilic substitution, and the final product is obtained through cyclization and hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the morpholine ring may interact with protein receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a benzofuran moiety, an ethoxyphenyl group, and a morpholine ring.

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H28N2O6/c1-2-34-20-9-7-18(8-10-20)24-23(25(30)22-17-19-5-3-4-6-21(19)35-22)26(31)27(32)29(24)12-11-28-13-15-33-16-14-28/h3-10,17,24,31H,2,11-16H2,1H3

InChI Key

CXDMQKMPEZVGJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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